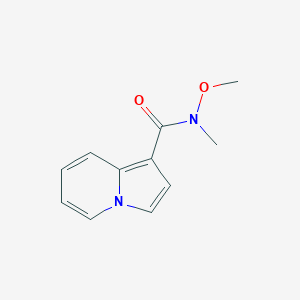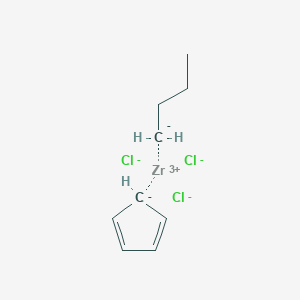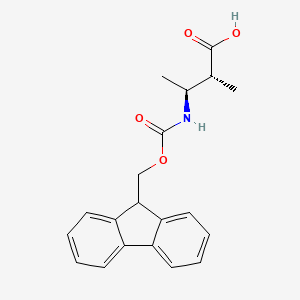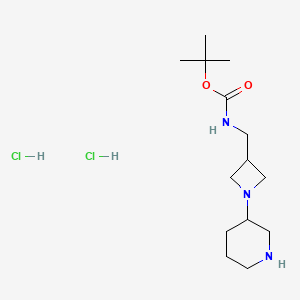
Cyclopenta-1,3-diene;titanium(2+);trifluoromethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-1,3-diene;titanium(2+);trifluoromethanesulfonic acid is a complex organometallic compound that combines cyclopentadiene, titanium, and trifluoromethanesulfonic acid. This compound is notable for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;titanium(2+);trifluoromethanesulfonic acid typically involves the reaction of cyclopentadiene with titanium tetrachloride, followed by the addition of trifluoromethanesulfonic acid. The reaction conditions often require an inert atmosphere, such as argon, to prevent oxidation and moisture sensitivity. The process may involve multiple steps, including the formation of intermediate compounds and purification stages to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of specialized equipment to handle the sensitive nature of the reactants and products is crucial. Techniques such as distillation, crystallization, and chromatography may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;titanium(2+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different titanium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state titanium compounds.
Substitution: The cyclopentadiene ligand can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of organometallic complexes .
Scientific Research Applications
Cyclopenta-1,3-diene;titanium(2+);trifluoromethanesulfonic acid has several scientific research applications:
Mechanism of Action
The mechanism by which cyclopenta-1,3-diene;titanium(2+);trifluoromethanesulfonic acid exerts its effects involves the interaction of the titanium center with various molecular targets. The cyclopentadiene ligand provides stability and reactivity, allowing the compound to participate in catalytic cycles and facilitate chemical transformations. The trifluoromethanesulfonic acid component enhances the compound’s solubility and reactivity in different solvents .
Comparison with Similar Compounds
Similar Compounds
Cyclopenta-1,3-diene;titanium(2+);dichloride: Similar in structure but with chloride ligands instead of trifluoromethanesulfonic acid.
Cyclopenta-1,3-diene;zirconium(2+);trifluoromethanesulfonic acid: Similar but with zirconium instead of titanium.
Uniqueness
Cyclopenta-1,3-diene;titanium(2+);trifluoromethanesulfonic acid is unique due to the presence of trifluoromethanesulfonic acid, which imparts distinct properties such as enhanced solubility and reactivity. This makes it particularly useful in specific catalytic and synthetic applications where other similar compounds may not perform as effectively .
Properties
Molecular Formula |
C12H12F6O6S2Ti |
|---|---|
Molecular Weight |
478.2 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;titanium(2+);trifluoromethanesulfonic acid |
InChI |
InChI=1S/2C5H5.2CHF3O3S.Ti/c2*1-2-4-5-3-1;2*2-1(3,4)8(5,6)7;/h2*1-5H;2*(H,5,6,7);/q2*-1;;;+2 |
InChI Key |
FFHZQJBDVJDFJD-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Ti+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B14795306.png)
![6-bromo-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14795311.png)
![8-(Aminomethyl)octahydro-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B14795316.png)

![2-[(3-Methoxyphenoxy)methyl]morpholine;hydrochloride](/img/structure/B14795340.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795347.png)


![1-[2-(Cyclopentyloxy)-5-methylphenyl]ethanone](/img/structure/B14795366.png)
![tert-Butyl 3-(trifluoromethyl)-4,5-dihydro-3H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B14795372.png)
![[3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B14795386.png)
![2-[Benzyl-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]amino]acetic acid](/img/structure/B14795400.png)
![N-(Benzo[d]oxazol-2-yl)hydroxylamine](/img/structure/B14795401.png)

